N-(2-methoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide
Description
N-(2-Methoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine class, characterized by a carboxamide group at the 2-position and a 2-methoxybenzyl substituent on the nitrogen atom. The 6-methyl group on the imidazo[1,2-a]pyridine core enhances metabolic stability and modulates electronic properties.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-7-8-16-19-14(11-20(16)10-12)17(21)18-9-13-5-3-4-6-15(13)22-2/h3-8,10-11H,9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYZBFYXVLJDBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and α-haloketones under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2-methoxybenzyl chloride and the imidazo[1,2-a]pyridine core.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: 2-methoxybenzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-methoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Impact of Substituents on Pharmacological Properties
- Methoxy vs. However, the methoxy group may reduce membrane permeability due to increased polarity .
- Halogen Substitutions : Chloro (Cpd 4) and fluoro () substituents improve target binding via hydrophobic and electronic interactions. For instance, 4-fluorophenyl ethers () exhibit MIC values as low as 0.03 µM against Mycobacterium tuberculosis (Mtb), suggesting halogenation is critical for potency .
- Carboxamide vs. Carboxylic Acid : Carboxamide derivatives (e.g., Cpd 3) generally exhibit better cell penetration than carboxylic acids (Cpd 29), but the latter may offer superior solubility for specific applications .
ADME and Toxicity Considerations
- Solubility: The 2-methoxy group may improve aqueous solubility relative to nonpolar substituents (e.g., methyl or chloro) but could limit blood-brain barrier penetration.
- Metabolic Stability : The 6-methyl group likely reduces oxidative metabolism, as seen in 7-methyl analogs with extended half-lives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
